

Application Note: Mass Spectrometry Fragmentation Analysis of Naringenin Chalcone

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Compound of Interest

Compound Name: (E)-Naringenin chalcone

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Abstract

Naringenin chalcone, a naturally occurring flavonoid and structural isomer of naringenin, is of significant interest in pharmaceutical and nutraceutical research due to its various biological activities. This document provides a detailed overview of the mass spectrometry fragmentation pattern of naringenin chalcone, enabling its unambiguous identification and characterization in complex matrices. This application note outlines the key fragmentation pathways observed in positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) and provides a comprehensive experimental protocol for its analysis.

Introduction

Naringenin chalcone (2',4,4',6'-tetrahydroxychalcone) is an open-chain flavonoid that serves as a biosynthetic precursor to naringenin. Distinguishing between these two isomers is a common analytical challenge. While chromatographic separation is effective, mass spectrometry provides crucial structural information for confirmation. Collision-induced dissociation (CID) of the protonated molecule reveals a characteristic fragmentation pattern that, while remarkably similar to that of naringenin, can be used for its identification when coupled with chromatographic data. Understanding this fragmentation is essential for metabolite identification, pharmacokinetic studies, and quality control of natural product extracts.

Data Presentation

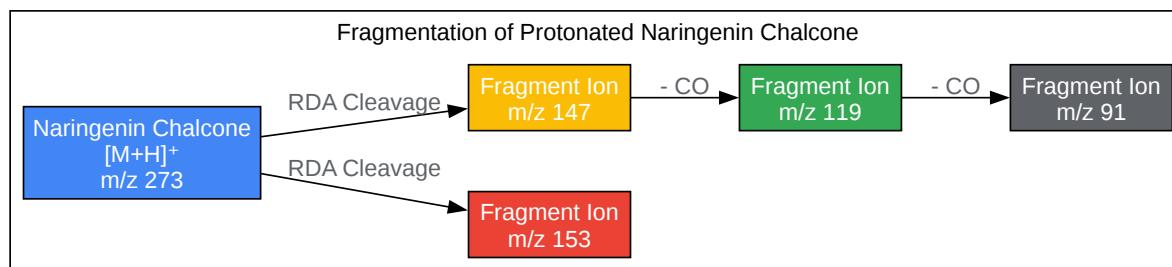
The mass spectrometric analysis of naringenin chalcone in positive ion mode typically begins with the observation of its protonated molecule $[M+H]^+$ at a mass-to-charge ratio (m/z) of 273.076.^[1] Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation, yielding a series of characteristic product ions. The quantitative data for the primary fragment ions of protonated naringenin chalcone are summarized in the table below.

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Origin/Neutral Loss
273.076	153.018	Retro-Diels-Alder (RDA) cleavage of the C-ring (${}^1{}^3A^+$ fragment)
273.076	147.044	Retro-Diels-Alder (RDA) cleavage of the C-ring (${}^1{}^4B^+$ fragment) followed by loss of 2H
147.044	119.049	Loss of carbon monoxide (CO)
119.049	91.054	Loss of carbon monoxide (CO)

Note: The fragmentation pattern of naringenin chalcone under CID is virtually identical to that of its isomer, naringenin.^[1] Therefore, chromatographic separation is crucial for definitive identification.

Fragmentation Pathway and Mechanism

The fragmentation of protonated naringenin chalcone, like its flavanone isomer, is dominated by Retro-Diels-Alder (RDA) reactions, which involve the cleavage of the central C-ring structure that is formed upon cyclization in the gas phase or is analogous in the open chain form.^[1] The primary fragmentation events lead to the formation of ions at m/z 153 and 147.^[1] The ion at m/z 147 can undergo further sequential losses of carbon monoxide to produce ions at m/z 119 and 91.^[1]

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Caption: Proposed fragmentation pathway of protonated naringenin chalcone.

Experimental Protocols

This section details a general protocol for the analysis of naringenin chalcone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

- Standard Solution: Prepare a stock solution of naringenin chalcone at 1 mg/mL in methanol. Further dilute with methanol/water (1:1, v/v) containing 0.1% formic acid to a working concentration of 10 μ M.[1]
- Matrix Samples (e.g., plant extract, plasma): Perform a suitable extraction method, such as solid-phase extraction or liquid-liquid extraction, to isolate the analyte and remove interfering matrix components. The final extract should be reconstituted in the mobile phase.

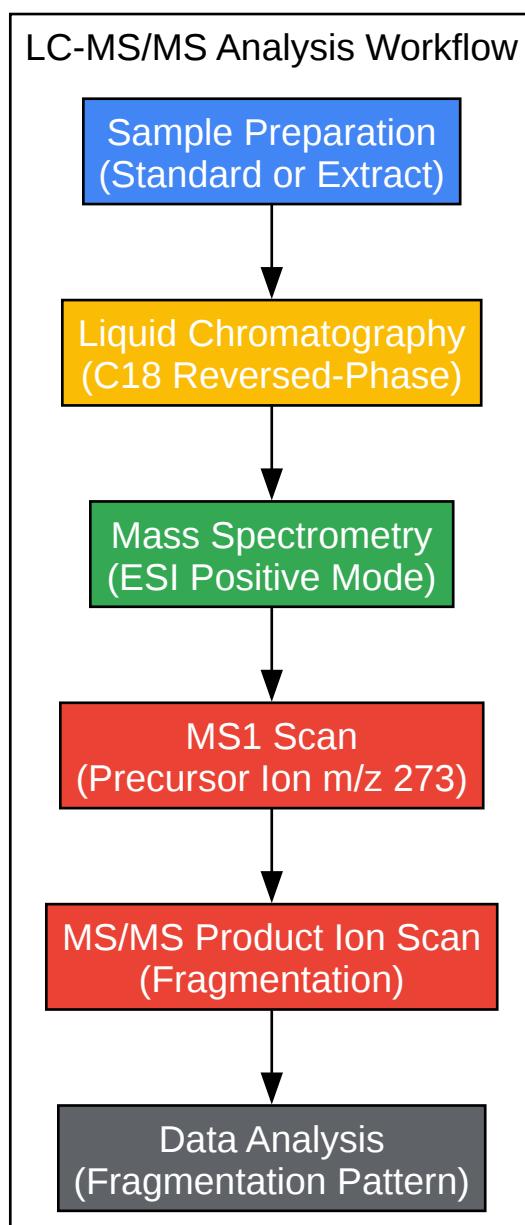
2. Liquid Chromatography (LC)

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size) is recommended.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

- Gradient:
 - 0-1 min: 5% B
 - 1-10 min: 5-95% B
 - 10-12 min: 95% B
 - 12-12.1 min: 95-5% B
 - 12.1-15 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.

3. Mass Spectrometry (MS)

- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Scan Mode: Product ion scan of m/z 273.
- MS1 Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120 °C
 - Desolvation Gas Temperature: 350 °C
- MS/MS Parameters:
 - Precursor Ion: m/z 273
 - Collision Gas: Argon or Nitrogen
 - Collision Energy: Ramped from 10-40 eV to observe the formation of all fragment ions.



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Caption: General workflow for LC-MS/MS analysis of naringenin chalcone.

Conclusion

The fragmentation pattern of naringenin chalcone is characterized by key product ions at m/z 153, 147, 119, and 91 in positive ion ESI-MS/MS. While the fragmentation is identical to its isomer naringenin, this information, when combined with chromatographic separation, allows for its confident identification. The provided protocol offers a robust starting point for

researchers to develop and validate methods for the analysis of naringenin chalcone in various applications.

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References

- 1. pubs.acs.org [pubs.acs.org]
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